methyl 4-{[2-(3-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate
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Overview
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The benzoate group is an ester derived from benzoic acid.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and thiazole rings would contribute to the rigidity of the molecule, while the benzoate group would add some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzoate ester could be hydrolyzed under acidic or basic conditions to yield benzoic acid and the corresponding alcohol. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and stereochemistry. Generally, compounds with multiple ring structures and polar functional groups like esters would be expected to have relatively high melting points and be soluble in polar solvents .Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing piperidine rings are often found in drugs acting on the central nervous system, while thiazoles are common in antibiotics and antifungal agents .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(E)-[2-(3-methylpiperidin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-4-3-9-20(11-12)18-19-16(21)15(24-18)10-13-5-7-14(8-6-13)17(22)23-2/h5-8,10,12H,3-4,9,11H2,1-2H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGWTZQHGXNMD-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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